2-Amino-3-(2-chlorophenyl)propan-1-ol

Description

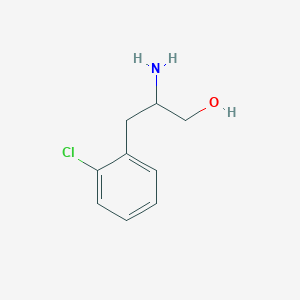

2-Amino-3-(2-chlorophenyl)propan-1-ol (CAS 37844-07-8) is a halogenated amino alcohol with the molecular formula C₉H₁₂ClNO and a molecular weight of 185.65 g/mol. Its structure features a 2-chlorophenyl group attached to the third carbon of a propan-1-ol backbone, with an amino group (-NH₂) at the second carbon. This compound is commonly used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its chiral centers and functional versatility .

Properties

IUPAC Name |

2-amino-3-(2-chlorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-9-4-2-1-3-7(9)5-8(11)6-12/h1-4,8,12H,5-6,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYIMXKEQJVRSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CO)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301304367 | |

| Record name | β-Amino-2-chlorobenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37844-07-8 | |

| Record name | β-Amino-2-chlorobenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37844-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Amino-2-chlorobenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-chlorophenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-Amino-3-(2-chlorophenyl)propan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation processes. This method uses a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone under hydrogen gas pressure. This approach is efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: 2-Amino-3-(2-chlorophenyl)propan-1-one

Reduction: 2-Amino-3-(2-chlorophenyl)propan-1-amine

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Amino-3-(2-chlorophenyl)propan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fine chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Structural Isomers and Derivatives

The table below compares 2-Amino-3-(2-chlorophenyl)propan-1-ol with five structurally related compounds, including positional isomers, fluorinated derivatives, and amino group variants.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Substituent Positions |

|---|---|---|---|---|---|---|---|---|

| This compound | 37844-07-8 | C₉H₁₂ClNO | 185.65 | 97 | Not reported | Not reported | Not reported | Chloro at phenyl C2; amino at C2 |

| 2-Amino-3-(3-chlorophenyl)propan-1-ol | 37844-06-7 | C₉H₁₂ClNO | 185.65 | 98 | Not reported | Not reported | Not reported | Chloro at phenyl C3; amino at C2 |

| 2-Amino-3-(4-chlorophenyl)propan-1-ol | 35373-63-8 | C₉H₁₂ClNO | 185.65 | Not reported | 80–83 | 338.4 ± 27.0 | 1.2 ± 0.1 | Chloro at phenyl C4; amino at C2 |

| 2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol | 1323966-28-4 | C₉H₁₁ClFNO | 203.63 | Not reported | Not reported | Not reported | Not reported | Chloro at C2, F at C6; amino at C2 |

| 3-Amino-3-(2-chlorophenyl)propan-1-ol | 21464-51-7 | C₉H₁₂ClNO | 185.65 | 95 | Not reported | Not reported | Not reported | Chloro at phenyl C2; amino at C3 |

| 3-Amino-3-(3-chlorophenyl)propan-1-ol | 68208-25-3 | C₉H₁₂ClNO | 185.65 | 95 | Not reported | Not reported | Not reported | Chloro at phenyl C3; amino at C3 |

Key Observations

Positional Isomerism :

- The 4-chloro isomer (CAS 35373-63-8) exhibits a higher melting point (80–83°C ) compared to other isomers, likely due to enhanced molecular symmetry facilitating crystalline packing .

- The 3-chloro isomer (CAS 37844-06-7) shows marginally higher purity (98%) than the 2-chloro derivative (97%), suggesting differences in synthetic accessibility or stability .

Fluorine’s electron-withdrawing effects may enhance metabolic stability in pharmaceutical applications .

Amino Group Positioning: Compounds with the amino group at C3 (e.g., CAS 21464-51-7) exhibit lower purity (95%), possibly due to steric hindrance during synthesis or purification challenges .

Biological Activity

2-Amino-3-(2-chlorophenyl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimalarial properties, synthesis, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₁₂ClNO. Its structure features an amino group and a chlorophenyl moiety, which are critical for its biological activity.

Antimalarial Activity

Research indicates that 2-amino-3-arylpropan-1-ols, including derivatives like this compound, exhibit varying degrees of antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria.

Case Studies and Findings

- Antiplasmodial Activity : A study demonstrated that several derivatives of 2-amino-3-arylpropan-1-ols showed moderate antiplasmodial activity with IC₅₀ values ranging from 11.3 to 25.9 μM against chloroquine-sensitive and resistant strains of P. falciparum .

- Synthesis and Evaluation : The synthesis of these compounds often involves the modification of β-lactams to create functionalized aminopropanes, which have been shown to retain or enhance biological activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Chlorine Substitution : The presence of chlorine in the phenyl ring is crucial for enhancing antimalarial properties.

- Amino Group Positioning : The positioning of the amino group relative to other substituents also plays a significant role in determining potency.

Comparative Biological Activity Table

| Compound | Activity Type | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| This compound | Antimalarial | 11.3 - 25.9 | |

| 2-Amino-3-(4-chlorophenyl)propan-1-ol | Antimalarial | Not specified | |

| 2-Amino-3-(phenyl)propan-1-ol | Antimalarial | Not specified |

Other Biological Activities

Beyond antimalarial effects, compounds similar to this compound have been investigated for additional biological activities:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.